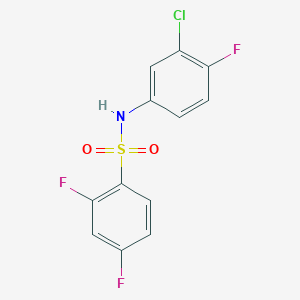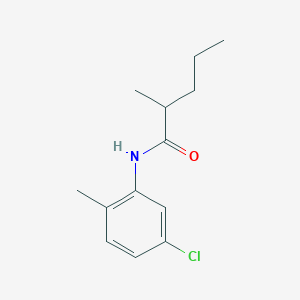
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes and receptors, including COX-2 and PPARγ, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. One potential area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug delivery agent, as it has been shown to have good bioavailability and can be easily modified to target specific tissues or cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various fields of scientific research. Its high purity, stability, and potential therapeutic applications make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves the reaction of 2,3,4-trimethoxybenzaldehyde and 5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine in the presence of acetic anhydride and pyridine. The resulting product is then treated with benzoyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H24N2O6 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C21H24N2O6/c1-10-11(2)18-17(22-15(24)9-29-18)12(3)16(10)23-21(25)13-7-8-14(26-4)20(28-6)19(13)27-5/h7-8H,9H2,1-6H3,(H,22,24)(H,23,25) |
Clé InChI |
SGYSRIWAHKHCQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C |
SMILES canonique |
CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


